Cas no 2171867-75-5 (1-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one)
1-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one
- 2171867-75-5
- 1-[1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one
- EN300-1617587
-
- Inchi: 1S/C9H9F3N2O/c1-5(15)7-4-8(9(10,11)12)13-14(7)6-2-3-6/h4,6H,2-3H2,1H3
- InChI Key: XSVGBCBPVSGKCF-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(C)=O)N(C2CC2)N=1)(F)F
Computed Properties
- Exact Mass: 218.06669740g/mol
- Monoisotopic Mass: 218.06669740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 34.9Ų
1-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1617587-50mg |
1-[1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |
2171867-75-5 | 50mg |
$768.0 | 2023-09-23 | ||
| Enamine | EN300-1617587-100mg |
1-[1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |
2171867-75-5 | 100mg |
$804.0 | 2023-09-23 | ||
| Enamine | EN300-1617587-250mg |
1-[1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |
2171867-75-5 | 250mg |
$840.0 | 2023-09-23 | ||
| Enamine | EN300-1617587-500mg |
1-[1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |
2171867-75-5 | 500mg |
$877.0 | 2023-09-23 | ||
| Enamine | EN300-1617587-1000mg |
1-[1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |
2171867-75-5 | 1000mg |
$914.0 | 2023-09-23 | ||
| Enamine | EN300-1617587-2500mg |
1-[1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |
2171867-75-5 | 2500mg |
$1791.0 | 2023-09-23 | ||
| Enamine | EN300-1617587-5000mg |
1-[1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |
2171867-75-5 | 5000mg |
$2650.0 | 2023-09-23 | ||
| Enamine | EN300-1617587-10000mg |
1-[1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |
2171867-75-5 | 10000mg |
$3929.0 | 2023-09-23 | ||
| Enamine | EN300-1617587-0.05g |
1-[1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |
2171867-75-5 | 0.05g |
$768.0 | 2023-06-04 | ||
| Enamine | EN300-1617587-0.1g |
1-[1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |
2171867-75-5 | 0.1g |
$804.0 | 2023-06-04 |
1-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 1-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one
Introduction to 1-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one (CAS No. 2171867-75-5)
1-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one, identified by its Chemical Abstracts Service (CAS) number 2171867-75-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic ketone features a cyclopropyl substituent and a trifluoromethyl group, which are known to enhance the metabolic stability and binding affinity of small molecules. The presence of a pyrazole core further underscores its potential as a scaffold for drug discovery, given the extensive literature demonstrating the biological activity of pyrazole derivatives.
The structural motif of 1-(1-cyclopropyl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one combines several pharmacophoric elements that have been strategically incorporated into lead compounds targeting various therapeutic areas. The cyclopropyl group, a three-membered cyclic alkyl moiety, is renowned for its ability to improve oral bioavailability by reducing metabolic clearance. This feature is particularly valuable in the development of drugs that require prolonged circulation times or enhanced penetration through biological barriers.
Concurrently, the trifluoromethyl group (-CF₃) is a well-documented pharmacophore that modulates the electronic properties of molecules, often enhancing binding interactions with biological targets. Its incorporation into drug candidates has been associated with increased potency, selectivity, and resistance to metabolic degradation. In particular, trifluoromethylated compounds have shown promise in oncology, anti-inflammatory, and antiviral applications due to their ability to stabilize transition states and improve pharmacokinetic profiles.
The pyrazole ring itself is a versatile scaffold that has been extensively explored in medicinal chemistry. Pyrazoles exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. The combination of these structural features in 1-(1-cyclopropyl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one positions it as a promising candidate for further investigation in drug development pipelines.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets with remarkable accuracy. The integration of machine learning algorithms has further accelerated the process of identifying novel drug candidates by prioritizing molecules based on their predicted efficacy and safety profiles. In this context, 1-(1-cyclopropyl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one has been scrutinized using these methodologies to assess its potential as an inhibitor or modulator of key enzymes and receptors implicated in human diseases.
In vitro studies have begun to elucidate the mechanistic aspects of CAS No. 2171867-75-5. Initial assays suggest that this compound interacts with enzymes involved in metabolic pathways relevant to inflammation and cancer progression. The trifluoromethyl group appears to play a critical role in modulating the reactivity of key residues within these enzymes, thereby influencing their catalytic activity. Furthermore, the cyclopropyl moiety may contribute to steric hindrance that optimizes binding interactions while minimizing off-target effects.
The pyrazole core has been observed to engage in hydrogen bonding networks with polar residues on protein surfaces, suggesting its potential for covalent or non-covalent interactions with biological targets. These interactions are critical for determining the compound's efficacy and selectivity. Detailed structural analysis using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could provide deeper insights into how this molecule interfaces with its intended targets at an atomic level.
Emerging evidence also highlights the role of fluorinated heterocycles in modulating immune responses. Pyrazoles containing fluorine atoms have been reported to exhibit immunomodulatory properties by interacting with receptors or signaling pathways involved in immune cell function. Given this context, CAS No. 2171867-75-5 may hold promise not only as an anti-inflammatory agent but also as a therapeutic modulator for autoimmune disorders or cancer immunotherapy.
The synthesis of derivatives from 1-(1-cyclopropyl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one represents another avenue for expanding its pharmacological potential. By modifying substituents at various positions along the molecule—such as introducing additional fluorinated groups or altering functional groups—the chemical space can be explored systematically to optimize bioactivity profiles against specific disease targets.
Regulatory considerations also play a crucial role in advancing compounds like this one toward clinical applications. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) ensures that safety margins are adequately addressed before human testing begins. Preclinical toxicology studies will be essential in evaluating potential side effects associated with prolonged exposure to this compound.
The integration of green chemistry principles into synthetic methodologies for producing derivatives will further enhance the sustainability of drug development efforts involving CAS No. 2171867-75-5. Optimizing synthetic routes for efficiency while minimizing waste generation aligns with broader industry initiatives aimed at reducing environmental impact without compromising quality standards.
In conclusion, 1-(1-cyclopropyl)-3-(trifluoromethyl)-1H-pyrazol... (CAS No.) represents an intriguing compound with multiple pharmacophoric elements that make it suitable for further exploration as a therapeutic agent.* Its unique structural features—comprising* cyclopropyl, * trifluoromethyl, *and* * pyrazole* moieties—offer opportunities*for designing* novel*small-molecule*compounds*with enhanced*biological*activity.*Ongoing*research*is expected*to uncover*more about its*potential*biochemical*mechanisms*and clinical*tolerability,*potentially leading*to new*treatments targeting diverse human diseases.*
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